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Compound of Interest

Compound Name: 4-Amino-3-nitrophenylboronic acid

Cat. No.: B1284283

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Amino-3-
nitrophenylboronic acid (CAS No: 89466-07-9), a valuable building block in medicinal
chemistry and organic synthesis. While specific, experimentally-derived spectra for this
compound are not widely published, this document presents predicted data based on the
analysis of its functional groups and comparison with analogous compounds. Detailed
experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectra are also provided to guide researchers in their own analyses.

Chemical Structure and Properties

e |[UPAC Name: (4-Amino-3-nitrophenyl)boronic acid
» Molecular Formula: CeH7BN204

e Molecular Weight: 181.94 g/mol

e Appearance: Solid

o General Description: 4-Amino-3-nitrophenylboronic acid serves as a synthetic building
block, notably in metal-catalyzed Suzuki coupling reactions. It is known to contain varying
amounts of its anhydride.[1]
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Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for 4-Amino-3-
nitrophenylboronic acid. These predictions are based on established chemical shift and
vibrational frequency ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 4-Amino-3-nitrophenylboronic acid
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Notes

~8.2-7.8

s (broad)

2H

B(OH)2

Chemical shift
can be variable
and the peak
may be broad;
exchangeable
with D20.

1H

Ar-H

Proton ortho to
the boronic acid
group and meta

to the amino

group.

dd

1H

Ar-H

Proton meta to
both the boronic
acid and nitro

groups.

1H

Proton ortho to
the amino group
and meta to the

boronic acid

group.

s (broad)

2H

-NH2

Chemical shift is
variable and
dependent on
solvent and
concentration;
exchangeable
with D20.

Note: Predicted for a 400 MHz spectrometer using DMSO-ds as the solvent.

Table 2: Predicted 3C NMR Data for 4-Amino-3-nitrophenylboronic acid
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Chemical Shift (6, ppm)

Assignment Notes

Carbon attached to the amino

~150 Ar-C

group.

Carbon attached to the nitro
~138 Ar-C

group.
~135 Ar-C Aromatic CH.

Carbon attached to the boronic
~130 Ar-C )

acid group (can be broad).
~125 Ar-C Aromatic CH.
~115 Ar-C Aromatic CH.

Note: Predicted using a standard NMR spectrometer with DMSO-ds as the solvent.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for 4-Amino-3-nitrophenylboronic acid
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Wavenumber . . .
Intensity Assignment Functional Group

(cm™)

3500 - 3300 Strong, Broad O-H stretch Boronic acid

3450 - 3250 Medium N-H stretch Amino group

3100 - 3000 Medium C-H stretch Aromatic

1630 - 1580 Medium N-H bend Amino group

1600 - 1450 Medium to Strong C=C stretch Aromatic ring
N-O asymmetric )

1550 - 1490 Strong Nitro group
stretch

1370 - 1330 Strong N-O symmetric stretch  Nitro group

1350 - 1300 Strong B-O stretch Boronic acid

~1100 Medium C-N stretch Aryl amine

~1000 Medium B-C stretch Aryl boronic acid

Aromatic (out-of-
900 - 675 Strong C-H bend

plane)

Note: Predicted for a solid sample analyzed using KBr pellet or ATR-FTIR.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol

This protocol outlines the steps for acquiring a *H NMR spectrum of 4-Amino-3-

nitrophenylboronic acid.

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 4-Amino-3-nitrophenylboronic acid.
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o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.qg.,
DMSO-ds, as boronic acids often have good solubility in it) in a clean, dry NMR tube.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required
for chemical shift referencing.

o Cap the NMR tube and gently agitate to ensure complete dissolution.

e Instrument Setup:

o Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Ensure the instrument is properly tuned and shimmed for the chosen solvent to achieve
optimal resolution.

o Data Acquisition:

o Acquire a standard *H NMR spectrum.

o Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o To confirm the identity of exchangeable protons (B(OH)z and NHz), a D20 exchange
experiment can be performed by adding a drop of D20 to the NMR tube and re-acquiring
the spectrum.

» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase the spectrum to obtain a flat baseline.

o

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the
residual solvent peak.

[¢]

Integrate the peaks to determine the relative number of protons.
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o Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to aid in structural
elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol

This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance
(ATR) technique, which requires minimal sample preparation.

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable
solvent like isopropanol and allow it to dry completely.

o Place a small amount (a few milligrams) of the solid 4-Amino-3-nitrophenylboronic acid
powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

e Instrument Setup:
o Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
o Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum to remove contributions from the instrument and
ambient atmosphere (e.g., CO2 and water vapor).

o Apply pressure to the sample using the ATR's pressure clamp to ensure good contact
between the sample and the crystal.

o Collect the sample spectrum. A typical measurement involves co-adding multiple scans
(e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000-400

cm™L,

» Data Processing and Analysis:
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o The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber
(cm™2).

o lIdentify the characteristic absorption bands and compare them to known vibrational
frequencies of functional groups to confirm the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid
organic compound like 4-Amino-3-nitrophenylboronic acid.

Start: Solid Sample
(4-Amino-3-nitrophenylboronic acid)

NMR Sample Preparation IR Sample Preparation
(Dissolve in Deuterated Solvent) (Place on ATR Crystal)

NMR Data Acquisition IR Data Acquisition
(e.g., 400 MHz Spectrometer) (FT-IR with ATR)

NMR Data Processing IR Data Processing
(FT, Phasing, Integration) (Background Subtraction)

NMR Spectral Analysis IR Spectral Analysis
(Chemical Shifts, Multiplicity) (Characteristic Frequencies)

Structural Confirmation
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Caption: General workflow for NMR and IR spectroscopic analysis of a solid organic
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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